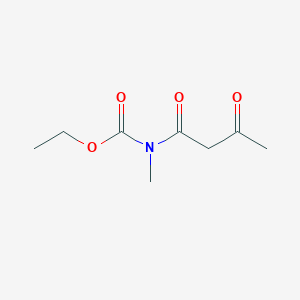

Ethyl acetoacetyl(methyl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-methyl-N-(3-oxobutanoyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-4-13-8(12)9(3)7(11)5-6(2)10/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGXZLYROVQRQCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N(C)C(=O)CC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Reactivity Profiles of Ethyl Acetoacetyl Methyl Carbamate

Mechanistic Investigations of Carbamate (B1207046) Formation

The synthesis of the carbamate portion of the molecule is a cornerstone of its production, typically involving reactions that form the characteristic O-(C=O)-N linkage.

The formation of the carbamate group generally proceeds through a nucleophilic addition-elimination mechanism. savemyexams.com In the context of synthesizing Ethyl acetoacetyl(methyl)carbamate, this would involve the reaction of a methylamine (B109427) derivative with an appropriate electrophilic carbonyl compound, such as an ethyl chloroformate.

Alternative phosgene-free methods have been developed, such as the reaction of amines with carbon dioxide and alkyl halides, which also proceed through the formation of an ionic intermediate. acs.org

The nucleophilic addition-elimination pathway is characterized by specific intermediates and transition states. The primary intermediate is a tetrahedral species formed when the nucleophilic amine attacks the carbonyl carbon. luxembourg-bio.commdpi.com Computational and experimental studies, including Nuclear Magnetic Resonance (NMR) spectroscopy, have been employed to identify such intermediates in carbamate synthesis. mdpi.com

The chemical stability and reactivity of the carbamate functional group are significantly influenced by amide resonance. nih.govnih.gov The lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl group, creating partial double bond character in the C-N bond. acs.orgresearchgate.net This delocalization is represented by three contributing resonance structures. nih.govnih.gov

This resonance stabilization imparts considerable stability to the carbamate linkage, making it generally resistant to hydrolysis compared to esters. acs.org However, the amide resonance in carbamates is estimated to be 3–4 kcal/mol lower than in analogous amides. nih.govacs.org This is attributed to electronic and steric effects from the adjacent ester oxygen atom, which competes for resonance with the carbonyl group. researchgate.netresearchgate.net Consequently, the carbamate carbonyl carbon is more electrophilic and reactive towards nucleophiles than the carbonyl carbon of an amide. nih.govresearchgate.net

Table 1: Comparative Rotational Energy Barriers

| Functional Group | Typical C-N Rotational Barrier (kcal/mol) |

|---|---|

| Amide | ~18 |

| Carbamate | ~14-15 |

This table illustrates the lower rotational barrier in carbamates compared to amides, indicating reduced double-bond character and greater reactivity.

Reactivity of the Acetoacetyl Group within the Compound

The acetoacetyl portion of this compound confers a second, highly reactive site within the molecule, characterized by keto-enol tautomerism and an acidic α-carbon.

The acetoacetyl group exhibits keto-enol tautomerism, a rapid equilibrium between two constitutional isomers: the keto form and the enol form. masterorganicchemistry.comlibretexts.org In the case of this compound, the keto form contains two carbonyl groups, while the enol form consists of an alcohol (enol) bonded to a carbon-carbon double bond.

The equilibrium position is highly dependent on the solvent. masterorganicchemistry.com In non-polar solvents, the enol form is often more favored due to stabilization from intramolecular hydrogen bonding between the enolic hydroxyl group and the nearby carbonyl oxygen, which forms a stable six-membered ring-like structure. quora.commdpi.com In polar, protic solvents, this intramolecular hydrogen bond is disrupted by intermolecular hydrogen bonding with the solvent, shifting the equilibrium toward the keto form. masterorganicchemistry.com The existence of these two tautomers means that the compound can react as a ketone, an alkene, or an enol, depending on the reaction conditions and the reagent used. msu.edu The enol form, being an electron-rich alkene, is particularly susceptible to attack by electrophiles. msu.edu

Table 2: Keto-Enol Equilibrium of Ethyl Acetoacetate (B1235776) (a structural analog) in Various Solvents

| Solvent | % Enol Form |

|---|---|

| Water (D₂O) | < 2% |

| Acetonitrile | 5.8% |

| Chloroform (CDCl₃) | 16.2% |

| Carbon Tetrachloride (CCl₄) | 49% |

Data from reference masterorganicchemistry.com. This demonstrates the significant influence of solvent polarity on the tautomeric equilibrium.

The carbon atom situated between the two carbonyl groups (the α-carbon) is a key center of reactivity. msu.edu The hydrogens attached to this carbon are significantly acidic due to the electron-withdrawing inductive and resonance effects of the two flanking carbonyl groups, which stabilize the resulting conjugate base. msu.edumasterorganicchemistry.com

Table 3: Acidity of α-Hydrogens in Di-Activated Methylene (B1212753) Compounds

| Compound | Structure | pKa |

|---|---|---|

| Ethyl Acetoacetate | CH₃COCH₂CO₂C₂H₅ | 11 |

| Diethyl Malonate | C₂H₅O₂CCH₂CO₂C₂H₅ | 13 |

| Acetylacetone | CH₃COCH₂COCH₃ | 9 |

Data from reference msu.edu. The low pKa value indicates the high acidity of the α-hydrogens, facilitating enolate formation.

Nucleophilic Reactions: Treatment with a suitable base readily removes an α-proton to form a resonance-stabilized enolate anion. masterorganicchemistry.com This enolate is a potent carbon nucleophile. pdx.edu It can participate in a variety of carbon-carbon bond-forming reactions, most notably S_N2 alkylation with alkyl halides. libretexts.org This type of reactivity is the foundation of the acetoacetic ester synthesis, a classic method for preparing ketones. libretexts.orgyoutube.com

Electrophilic Reactions: The α-carbon can also undergo electrophilic substitution. msu.edu This reaction proceeds via the enol or enolate intermediate. libretexts.org Because the enol is an electron-rich alkene, it can react with a range of electrophiles. msu.edu A common example is the acid- or base-catalyzed halogenation at the α-position. msu.edumsu.edu

Intra- and Intermolecular Condensation Reactions of the Acetoacetyl Moiety

The acetoacetyl group within this compound is reactive and can participate in both intramolecular and intermolecular condensation reactions. These reactions are fundamental in organic synthesis for creating new carbon-carbon bonds.

Intermolecular Condensation: In a reaction analogous to the Claisen condensation, two molecules of an ester react in the presence of a strong base to form a β-keto ester. masterorganicchemistry.com For this compound, the presence of an α-hydrogen on the acetoacetyl moiety allows for deprotonation by a strong base, forming an enolate. This enolate can then act as a nucleophile, attacking the carbonyl carbon of another ester molecule. This type of reaction typically involves esters reacting with themselves or other esters to form β-ketoesters. researchgate.net The classic example is the formation of acetoacetic ester from the condensation of ethyl acetate (B1210297). researchgate.net

Intramolecular Condensation (Dieckmann Condensation): When a molecule contains two ester groups, an intramolecular Claisen condensation, known as the Dieckmann condensation, can occur to form a cyclic β-keto ester, typically a five or six-membered ring. masterorganicchemistry.com While this compound itself does not possess two ester groups, derivatives of it could be designed to undergo such cyclizations. The mechanism follows the same principles of enolate formation and subsequent nucleophilic acyl substitution. masterorganicchemistry.com

These condensation reactions are pivotal for building more complex molecular architectures from the basic this compound scaffold.

Hydrolytic Stability and Degradation Mechanisms of the Carbamate Linkage

The carbamate linkage in this compound is susceptible to hydrolysis, a process that can be influenced by pH and enzymatic activity.

Under basic conditions, carbamates undergo hydrolysis. The mechanism for disubstituted carbamates, such as the N-methyl group in the title compound, proceeds through a carbonate anion intermediate. nih.gov This hydrolysis results in the formation of the parent alcohol and a carbamic acid, which subsequently decomposes into the corresponding amine and carbon dioxide. nih.gov N,N-disubstituted carbamates of alcohols are generally considered chemically stable against hydrolysis. researchgate.net

In acidic conditions, resembling gastric pH, N-monosubstituted carbamate derivatives have been found to be stable. researchgate.net The stability of the carbamate linkage is a key factor in its application, for instance, when used as a prodrug to enhance the systemic hydrolytic stability of a parent molecule. nih.govresearchgate.net Studies on ethyl carbamate have shown that it can influence the hydrolysis of esters in alcoholic beverages. nih.gov

Conformational Analysis and Rotational Barriers around the Carbamate Bond

The carbamate group exhibits restricted rotation around the C-N bond due to the partial double bond character arising from amide resonance. nih.gov This leads to the existence of syn and anti rotamers. nih.gov

Three resonance structures contribute to the stability of the carbamate moiety. nih.gov The rotational barrier in carbamates is generally 3-4 kcal/mol lower than in amides due to electronic and steric effects from the additional oxygen atom. nih.gov The anti conformation is typically favored by about 1.0–1.5 kcal/mol for steric and electrostatic reasons. nih.gov However, in some cases, the energy difference can be minimal, leading to a nearly equal mixture of isomers. nih.gov

Factors such as solvent, concentration, salts, and pH can significantly influence the equilibrium between the syn and anti isomers. nih.gov Computational studies on related urea (B33335) derivatives have shown that rotation around the C(sp2)-N bond is hindered, with calculated barriers to rotation for various substituents. nih.gov For instance, the rotational barrier for a methyl group in methylurea (B154334) is predicted to be 0.9 kcal/mol at the MP2 level of theory. nih.gov

Influence of Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of this compound are influenced by the electronic and steric nature of its constituent groups. The methyl group on the nitrogen atom and the ethyl group of the ester can modulate the compound's chemical behavior.

Electron-donating groups on the nitrogen atom of a carbamate can increase the rotational barrier around the C-N bond, while electron-withdrawing groups decrease it. nd.eduyoutube.com This is because electron-donating groups enhance the dipolar character of the carbamate ground state. youtube.com An N-aryl group, being electron-withdrawing, has been shown to lower the rotational barrier compared to an N-alkyl group. youtube.comnd.edu

In a broader context, substituent effects play a crucial role in determining the physicochemical properties and chemical reactivity of organic molecules. For example, in nitroimidazole derivatives, electron-withdrawing substituents were found to increase ionization potential and electrophilicity while decreasing basicity and dipole moment. rsc.org These principles can be applied to understand how modifications to the this compound structure would alter its reactivity.

Mechanistic Understanding of Derivatization Reactions for Analytical Applications

For analytical purposes, particularly for techniques like gas chromatography (GC), derivatization is often necessary to improve the volatility, stability, and detectability of an analyte. research-solution.comresearchgate.net Carbamates, including this compound, can be derivatized to facilitate their analysis.

Common derivatization techniques include silylation, acylation, and alkylation. research-solution.comjfda-online.com Silylation involves replacing active hydrogens (like the one on the carbamate nitrogen, if it were not methylated) with a trimethylsilyl (B98337) group through a nucleophilic attack (SN2 mechanism). research-solution.com For N-methyl carbamates, derivatization might target other parts of the molecule or involve different reaction types.

For the analysis of ethyl carbamate in alcoholic beverages, a method involving liquid-liquid extraction followed by silylation with bis-(trimethylsilyl)trifluoroacetamide and subsequent GC-MS analysis has been developed. nih.gov The derivatization conditions, such as temperature and time, are optimized to ensure efficient conversion to the desired derivative. nih.gov Understanding the reaction mechanisms of these derivatization processes is crucial for developing reliable and sensitive analytical methods. research-solution.com

Advanced Derivatization and Chemical Transformations

Selective Functional Group Interconversions of the Acetoacetyl Moiety

The acetoacetyl portion of the molecule, characterized by its β-ketoester system, is a hub of reactivity. The primary sites for transformation are the ketone carbonyl group and the active methylene (B1212753) group (α-carbon) situated between the two carbonyls.

The ketone can undergo selective reduction to a secondary alcohol without affecting the ester or carbamate (B1207046) functionalities. This transformation is typically achieved using mild reducing agents. For instance, enzyme-catalyzed reductions, such as those using baker's yeast (Saccharomyces cerevisiae) or isolated dehydrogenase enzymes, are known for their high enantioselectivity in converting β-keto esters to chiral β-hydroxy esters. researchgate.netnih.gov Chemical reductants can also be employed to achieve this conversion.

The presence of the α-hydrogens allows for keto-enol tautomerism. Under basic conditions, deprotonation leads to a resonance-stabilized enolate, which is a key intermediate for various functionalizations. chemistry.coachwikipedia.org This enolate is nucleophilic and central to many of the reactions discussed in subsequent sections.

Table 1: Representative Reductions of the Ketone in a β-Ketoester System

| Reagent/Catalyst | Product | Selectivity/Notes |

| Sodium borohydride (B1222165) (NaBH₄) | Secondary alcohol | A common, mild reductant for ketones and aldehydes. wikipedia.org |

| Baker's yeast (S. cerevisiae) | Chiral secondary alcohol | Provides high enantiomeric excess (ee), leading to optically active products. researchgate.net |

| (S)-1-phenylethanol dehydrogenase (PEDH) | (S)-alcohol | Enzyme-catalyzed reduction offering high stereospecificity. nih.gov |

| Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) with hydrosilanes | Secondary alcohol | Metal-free method for chemoselective reduction of keto groups. rsc.org |

Chemical Modifications and Derivatization of the Carbamate Linkage

The carbamate linkage offers distinct opportunities for chemical modification, primarily through reactions involving the ester group or the nitrogen atom.

Transesterification: The ethyl ester portion of the molecule can be exchanged for other alkyl or aryl groups through transesterification. This reaction is often catalyzed by acids, bases, or organometallic compounds. researchgate.netnih.gov The transesterification of β-keto esters is particularly efficient, sometimes proceeding via an enol or acylketene intermediate, which can allow for selective reaction even in the presence of other ester types. nih.govucc.ie This modification can be used to alter the physical properties of the molecule, such as solubility or volatility.

N-Alkylation/N-Dealkylation: While the nitrogen in ethyl acetoacetyl(methyl)carbamate is already substituted with a methyl group, further N-alkylation of carbamates is a known transformation, though less common for N-alkylated substrates. researchgate.netnih.gov More relevant is the cleavage of the N-alkyl group (N-demethylation) or the entire carbamate group. N-dealkylation can be achieved using various reagents, such as chloroformates followed by hydrolysis, to yield the corresponding secondary amine. nih.gov Complete cleavage of the carbamate to reveal the amine can be accomplished under specific reductive or hydrolytic conditions, for example, using trimethylsilyl (B98337) iodide (TMSI) or strong nucleophiles. nih.govorganic-chemistry.org

Hydrolysis: The carbamate can be hydrolyzed under acidic or basic conditions, although it is generally more stable than a simple ester. This process would ultimately lead to the cleavage of the molecule, yielding methylamine (B109427), ethanol (B145695), and acetoacetic acid (which is prone to decarboxylation). organic-chemistry.orgorganic-chemistry.org

Table 2: Selected Modifications of the Carbamate and Ester Linkages

| Reaction | Reagent/Conditions | Resulting Functional Group | Reference |

| Transesterification | Boric acid, various alcohols | Modified ester (e.g., benzyl, allyl) | nih.gov |

| Carbamate N-Alkylation | Cesium carbonate, TBAI, Alkyl Halide | Tertiary N-Alkyl Carbamate | researchgate.netnih.gov |

| Carbamate Cleavage | 2-Mercaptoethanol, K₃PO₄ | Secondary Amine | organic-chemistry.org |

| Reductive Cleavage | Lithium aluminium hydride (LiAlH₄) | N-Methyl Amine | stackexchange.com |

Introduction of Orthogonal Protecting Groups

In complex, multi-step syntheses, the ability to selectively protect and deprotect different functional groups is paramount. Orthogonal protection is a strategy where multiple protecting groups are used, each of which can be removed by a specific set of reagents without affecting the others. organic-chemistry.orgmasterorganicchemistry.com

For a molecule like this compound, this concept is highly applicable. The ketone and the carbamate represent two distinct functional groups that could be part of a larger synthetic sequence.

Protecting the Ketone: The ketone can be protected as an acetal (B89532) or ketal (e.g., by reacting with ethylene (B1197577) glycol in the presence of an acid catalyst). This acetal protecting group is stable to basic and nucleophilic conditions but can be easily removed with aqueous acid. wikipedia.org

Modifying the Carbamate for Orthogonal Cleavage: While the existing methylcarbamate is robust, if this molecule were a synthon, one could envision variants where the carbamate group itself is designed for specific cleavage conditions. For example:

A benzyl carbamate (Cbz) group is stable to acid and base but is readily cleaved by catalytic hydrogenolysis (H₂, Pd/C). masterorganicchemistry.com

A 9-fluorenylmethoxycarbonyl (Fmoc) group is stable to acidic conditions but is removed by a mild base like piperidine. masterorganicchemistry.comuchicago.edu

This orthogonal approach allows a chemist to, for example, perform reactions on a part of the molecule under basic conditions while an Fmoc-protected amine remains untouched, and then subsequently deprotect the ketone under acidic conditions without cleaving the Fmoc group.

Table 3: Example of an Orthogonal Protection Scheme

| Functional Group | Protecting Group | Protection Conditions | Deprotection Conditions | Orthogonality |

| Ketone | Ethylene Glycol Ketal | Ethylene glycol, p-TsOH | Aqueous Acid (e.g., HCl) | Stable to base, hydrogenolysis |

| Amine (hypothetical variant) | Fmoc-carbamate | Fmoc-Cl, base | Piperidine (Base) | Stable to acid, hydrogenolysis |

| Amine (hypothetical variant) | Cbz-carbamate | Cbz-Cl, base | H₂, Pd/C (Hydrogenolysis) | Stable to acid and mild base |

Regioselective Functionalization for Structure-Reactivity Relationship Studies

Regioselective reactions allow for the modification of a specific position within a molecule. For this compound, the most prominent site for regioselective functionalization is the α-carbon located between the two carbonyl groups. The protons on this carbon are particularly acidic due to the electron-withdrawing effects of both the keto and ester carbonyls, facilitating the formation of a stable enolate anion in the presence of a base. chemistry.coachwikipedia.org

This enolate is a soft nucleophile and readily undergoes alkylation when treated with alkyl halides, a cornerstone of the acetoacetic ester synthesis. wikipedia.orglibretexts.org This reaction is highly valuable for building molecular complexity and is a key method for conducting structure-reactivity relationship (SAR) studies, where systematic changes to a molecule's structure are made to observe the effect on its biological or chemical activity.

By using a suitable base (e.g., sodium ethoxide, LDA) followed by an electrophile (e.g., an alkyl halide), a wide variety of substituents can be introduced at the α-position. It is even possible to perform a second alkylation by repeating the process, leading to dialkylated products. chemistry.coachwikipedia.org

Table 4: Regioselective Alkylation of the α-Carbon

| Base | Electrophile (R-X) | Product Structure | Notes |

| Sodium Ethoxide (NaOEt) | Methyl Iodide (CH₃I) | α-methyl derivative | Classic acetoacetic ester synthesis conditions. wikipedia.org |

| Sodium Hydride (NaH) | Benzyl Bromide (BnBr) | α-benzyl derivative | NaH is a strong, non-nucleophilic base. chemistry.coach |

| Lithium Diisopropylamide (LDA) | Allyl Bromide | α-allyl derivative | LDA is a strong, sterically hindered base often used for clean enolate formation. libretexts.org |

| Potassium Carbonate (K₂CO₃) | Ethyl Bromoacetate | α-ethoxycarbonylmethyl derivative | Used for introducing ester functionalities. |

Derivatization Strategies for Enhanced Analytical Detection and Separation

For quantitative analysis by chromatographic methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is often employed to enhance performance. academicjournals.org This process involves chemically modifying the analyte to improve its volatility (for GC), increase its detectability (e.g., by adding a UV-absorbing or fluorescent tag for HPLC), or enhance its ionization efficiency for mass spectrometry. nih.govnih.gov

For this compound, several derivatization strategies can be envisioned:

Derivatization for HPLC-UV/Fluorescence: Since the native molecule lacks a strong chromophore, derivatization can introduce one. Reagents like 9-xanthydrol react with carbamates to form highly fluorescent derivatives, enabling sensitive detection. researchgate.netresearchgate.net Another approach could involve derivatizing the ketone with a reagent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to yield a brightly colored hydrazone detectable by UV-Vis.

Derivatization for GC-MS: To increase volatility and thermal stability for GC analysis, the molecule can be silylated. Reagents like bis(trimethylsilyl)trifluoroacetamide (BSTFA) can react with the enol form of the β-ketoester system and potentially the carbamate N-H if it were a primary carbamate. nih.govconsensus.app

Derivatization for LC-MS/MS: Chemical derivatization can improve ionization efficiency in ESI-MS. academicjournals.orgnih.gov Attaching a group that readily accepts a proton (e.g., a pyridine (B92270) or tertiary amine) can significantly enhance the signal in positive ion mode. Carbodiimide-based coupling could be used to attach such tags if a carboxylic acid were present, or the ketone could be targeted with specific derivatizing agents. nih.gov

Table 5: Potential Analytical Derivatization Strategies

| Analytical Method | Derivatization Reagent | Target Functional Group | Purpose of Derivatization |

| HPLC-Fluorescence | 9-Xanthydrol | Carbamate | Attaches a fluorophore for sensitive detection. researchgate.netresearchgate.net |

| HPLC-UV | O-Phthalaldehyde (OPA) / 2-mercaptoethanol | Amine (after hydrolysis) | Forms a fluorescent isoindole derivative. epa.gov |

| GC-MS | Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Enolizable ketone | Increases volatility and thermal stability. nih.gov |

| LC-MS/MS | 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) | Diene system (if formed) | Improves ionization efficiency and chromatographic separation. nih.gov |

Spectroscopic Characterization and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

In a hypothetical ¹H NMR spectrum, distinct signals would be expected for the ethyl group's methylene (B1212753) and methyl protons, the methyl group attached to the nitrogen, the methylene protons of the acetoacetyl moiety, and the methyl protons of the acetyl group. The chemical shifts and coupling patterns of these protons would provide definitive evidence for their connectivity. Similarly, a ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule, including the carbonyl carbons of the ester and ketone, the carbamate (B1207046) carbon, and the various aliphatic carbons.

Hypothetical ¹H NMR Data for Ethyl acetoacetyl(methyl)carbamate

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (acetyl) | ~2.2 | Singlet | 3H |

| CH₂ (acetoacetyl) | ~3.6 | Singlet | 2H |

| N-CH₃ | ~2.9 | Singlet | 3H |

| O-CH₂ (ethyl) | ~4.2 | Quartet | 2H |

| O-CH₂-CH₃ (ethyl) | ~1.3 | Triplet | 3H |

Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C=O (ketone) | ~200 |

| C=O (carbamate) | ~155 |

| C=O (ester) | ~168 |

| O-CH₂ (ethyl) | ~62 |

| CH₂ (acetoacetyl) | ~50 |

| N-CH₃ | ~28 |

| CH₃ (acetyl) | ~30 |

| O-CH₂-CH₃ (ethyl) | ~14 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is crucial for identifying the characteristic functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the stretching vibrations of its three carbonyl groups. The ester carbonyl (C=O) stretch is expected to appear around 1740-1720 cm⁻¹. The ketone carbonyl stretch would likely be observed in the region of 1725-1705 cm⁻¹. The carbamate carbonyl exhibits a characteristic absorption band typically between 1705-1685 cm⁻¹. Additionally, C-O stretching vibrations for the ester and ether linkages would be present in the 1300-1000 cm⁻¹ region. The N-H stretching vibrations are absent due to the methyl substitution on the nitrogen.

Key Vibrational Frequencies for Functional Group Identification

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Ketone C=O | Stretch | 1725-1705 |

| Ester C=O | Stretch | 1740-1720 |

| Carbamate C=O | Stretch | 1705-1685 |

| C-O | Stretch | 1300-1000 |

| C-N | Stretch | 1400-1200 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of this compound. This method provides an exact mass measurement with high accuracy, allowing for the unambiguous determination of the molecular formula.

Furthermore, by employing tandem mass spectrometry (MS/MS), the fragmentation pattern of the molecule can be analyzed. Upon ionization, the molecular ion would undergo characteristic fragmentation, losing neutral fragments such as an ethoxy radical from the ester, or cleavage at the C-C bonds of the acetoacetyl chain. The analysis of these fragment ions provides valuable structural information, confirming the connectivity of the different functional groups within the molecule.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound. Should this compound be crystallized, this technique could provide precise bond lengths, bond angles, and torsional angles. This would reveal the preferred conformation of the molecule in the solid state, including the planarity of the carbamate group and the spatial arrangement of the acetoacetyl chain. As the molecule is achiral, there is no absolute stereochemistry to be determined. To date, no published crystal structure for this compound has been found in the crystallographic databases.

Advanced Spectroscopic Techniques for Tautomeric Equilibrium Analysis

The acetoacetyl group in this compound has the potential to exhibit keto-enol tautomerism. The equilibrium between the keto and enol forms can be investigated using advanced spectroscopic techniques.

NMR Spectroscopy: The presence of the enol tautomer could be detected by ¹H NMR spectroscopy through the appearance of a characteristic signal for the enolic hydroxyl proton (typically in the range of 10-15 ppm) and a vinylic proton signal. The relative integration of the signals for the keto and enol forms would allow for the quantification of the tautomeric equilibrium. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and concentration.

UV-Vis Spectroscopy: The enol form, with its conjugated π-system, would be expected to have a different UV-Vis absorption profile compared to the keto form. By analyzing the UV-Vis spectra under various conditions, it may be possible to study the tautomeric equilibrium.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic makeup of a molecule. These calculations can determine the distribution of electrons, identify reactive sites, and quantify the nature of chemical bonds.

For a molecule like Ethyl acetoacetyl(methyl)carbamate, DFT calculations with appropriate basis sets (e.g., 6-311+G*) can be used to model its electronic properties. mdpi.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. In similar carbamates, the HOMO is often located on the oxygen and nitrogen atoms of the carbamoyl (B1232498) group, while the LUMO is centered on the carbonyl carbon, suggesting these are key sites for electrophilic and nucleophilic interactions, respectively. mdpi.com

The molecular electrostatic potential (MEP) map is another valuable tool. It visualizes the charge distribution and predicts sites for intermolecular interactions. For carbamates, negative potential (red/yellow regions) is typically concentrated around the carbonyl oxygen atoms, indicating them as hydrogen-bond acceptors and sites for electrophilic attack. iucr.orgresearchgate.net Positive potential (blue regions) is usually found around the N-H group (if present) and other hydrogen atoms, marking them as hydrogen-bond donors. iucr.org

Natural Bond Orbital (NBO) analysis can further elucidate bonding by quantifying charge delocalization and hyperconjugative interactions. In carbamates, significant delocalization is expected from the nitrogen lone pair to the carbonyl π* orbital, which contributes to the planar character and rotational barrier of the amide bond. nih.gov

Table 1: Representative Calculated Electronic Properties for a Model Carbamate (B1207046)

| Property | Description | Representative Value | Method/Basis Set |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -1.23 to -9.96 eV | PBE/6-311+G mdpi.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 6.05 to 1.83 eV | PBE/6-311+G mdpi.com |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and stability | ~8.08 eV | PBE/6-311+G mdpi.com |

| Dipole Moment (μ) | Measure of the overall polarity of the molecule | ~2.0 - 4.0 Debye | DFT/B3LYP metu.edu.tr |

| Hirshfeld Charge on C=O | Partial atomic charge on the carbonyl carbon | Varies | PBE/6-311+G mdpi.com |

Note: The values presented are representative examples from studies on various carbamates and are intended to illustrate the type of data obtained from quantum chemical calculations. Specific values for this compound would require dedicated computation.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of this compound arises from rotation around several single bonds, leading to multiple possible conformations. Conformational analysis aims to identify the most stable three-dimensional structures (rotamers) and the energy barriers that separate them. mdpi.com

A key feature of carbamates is the potential for cis and trans isomers with respect to the C-N bond, owing to its partial double-bond character. nih.gov The energy difference between these isomers is typically small, often in the range of 1–1.5 kcal/mol, meaning both conformers can be present at room temperature. nih.gov

For this compound, additional rotational freedom exists around the C-O bond of the ethyl ester and the C-C bonds of the acetoacetyl group. The β-dicarbonyl moiety of the acetoacetyl group can exist in keto and enol tautomeric forms, with the enol form often stabilized by an intramolecular hydrogen bond.

Computational methods explore the potential energy surface (PES) to map these conformational possibilities. Techniques like relaxed potential surface scans, where a specific dihedral angle is systematically varied and the rest of the molecule's geometry is optimized at each step, are used to calculate rotational barriers. researchgate.net More advanced methods, such as mixed torsional/low-mode sampling, can be employed to thoroughly explore the conformational landscape, especially in the presence of a solvent. scirp.org

Prediction of Spectroscopic Properties and Experimental Correlation

Quantum chemical calculations can predict various spectroscopic properties, including vibrational (IR, Raman) and nuclear magnetic resonance (NMR) spectra. These predictions are invaluable for interpreting experimental data and confirming molecular structures.

Vibrational frequencies can be computed by performing a frequency calculation on the optimized geometry of the molecule. Methods like DFT (e.g., B3LYP) and Hartree-Fock (HF) are commonly used. scirp.orgscirp.org While calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be corrected using empirical scaling factors to achieve excellent agreement with experimental spectra. scirp.org For this compound, key vibrational modes would include the C=O stretches of the carbamate and acetoacetyl groups, the C-N stretch, and the C-O stretches.

Similarly, NMR chemical shifts (¹H, ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov Comparing the calculated shifts with experimental values provides a powerful method for structure verification and conformational analysis.

Table 3: Comparison of Calculated and Experimental Vibrational Frequencies for a Model Carbamate

| Vibrational Mode | Experimental (cm-1) | Calculated (cm-1) | Method/Basis Set |

| N-H Stretch | ~3300 | ~3450 | HF/6-31+G(d) scirp.org |

| C=O Stretch (Amide) | ~1720 | ~1750 | HF/6-31+G(d) scirp.org |

| C-N Stretch | ~1250 | ~1270 | HF/6-31+G(d) scirp.org |

Note: Data is illustrative, based on studies of related carbamates. scirp.org A scaling factor is typically applied to calculated values for better correlation.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects

While quantum chemical calculations typically model molecules in a vacuum or with an implicit solvent model, Molecular Dynamics (MD) simulations can model the explicit behavior of a molecule in a solvent box over time. researcher.life MD simulations provide a dynamic picture of conformational flexibility and intermolecular interactions.

For this compound, an MD simulation would involve placing the molecule in a box filled with explicit solvent molecules (e.g., water, ethanol) and solving Newton's equations of motion for every atom over thousands of timesteps. researcher.life The trajectory generated from the simulation reveals how the molecule moves, rotates, and changes conformation.

Analysis of the MD trajectory can provide information on:

Conformational Sampling: Identifying the most populated conformations in solution and the timescale of transitions between them.

Solvent Effects: How solvent molecules arrange around the solute and form hydrogen bonds. For instance, simulations can show the solvation shells around the polar carbamate and acetoacetyl groups. researcher.life

Flexibility: Quantifying the flexibility of different parts of the molecule by calculating the root-mean-square fluctuation (RMSF) of atomic positions.

These simulations are crucial for understanding how the solvent environment influences the properties and reactivity of the molecule, bridging the gap between theoretical calculations and real-world chemical behavior.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as Versatile Protecting Groups for Amines and Amino Acids in Complex Synthesis

In the intricate processes of multi-step organic synthesis, particularly in peptide chemistry, the temporary deactivation of highly reactive functional groups is essential. The carbamate (B1207046) group is a cornerstone of this strategy for protecting amines. organic-chemistry.orgnih.gov By converting a nucleophilic amino group into a carbamate, its reactivity is suppressed, allowing chemical modifications to be performed selectively on other parts of a molecule. organic-chemistry.org

The carbamate functional group, such as the one present in Ethyl acetoacetyl(methyl)carbamate, serves as an effective protecting group for several key reasons:

Reduced Nucleophilicity : The nitrogen lone pair is delocalized through resonance with the adjacent carbonyl group, significantly diminishing its basicity and nucleophilicity. youtube.com

Stability : Carbamates are robust and remain inert to a wide variety of reaction conditions that might affect other functional groups. masterorganicchemistry.com

Controlled Removal : They can be cleaved under specific and often mild conditions to regenerate the original amine without disturbing other sensitive parts of the molecule, including existing amide bonds in a peptide chain. masterorganicchemistry.com

Different carbamates (e.g., Boc, Cbz, Fmoc) are chosen based on their unique cleavage conditions (acidic, basic, or hydrogenation), which enables an orthogonal strategy where multiple protecting groups can be removed selectively from the same molecule. organic-chemistry.org While not as common as Boc or Cbz, the fundamental principle of using a carbamate structure for protection is a central concept in complex synthesis. nih.govmasterorganicchemistry.com

Table 1: Properties of Carbamates as Amine Protecting Groups

| Feature | Description | Advantage in Synthesis |

|---|---|---|

| Installation | Amines react with reagents like alkoxy anhydrides or chloroformates to form the carbamate. youtube.comwikipedia.org | Generally proceeds in high yield under mild conditions. |

| Inertness | The protected amine is resistant to many nucleophiles, electrophiles, and mild oxidizing/reducing agents. | Allows for a broad range of subsequent chemical transformations on the molecule. masterorganicchemistry.com |

| Deprotection | The carbamate is cleaved to restore the amine using specific reagents tailored to the carbamate's structure (e.g., acid for Boc, base for Fmoc). organic-chemistry.org | Enables selective deprotection, crucial for sequential synthesis like solid-phase peptide synthesis. |

| Functionality | Acts as an "electron-withdrawing hat" for the amine's lone pair. youtube.commasterorganicchemistry.com | Prevents unwanted side reactions such as N-alkylation or acylation of the protected amine. |

Building Blocks in the Construction of Diverse Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and materials science. nih.govsigmaaldrich.com The acetoacetyl portion of this compound is a classic and powerful building block for synthesizing a wide variety of these ring systems. The reactivity of this 1,3-dicarbonyl moiety allows it to undergo condensation reactions with various binucleophilic reagents.

For instance, the reaction of acetoacetyl derivatives with:

Hydrazines leads to the formation of pyrazole (B372694) and pyrazolone (B3327878) rings.

Ureas or Thioureas can yield pyrimidine-based structures, such as dihydropyrimidinones.

Hydroxylamines can produce isoxazoles or isoxazolones. dokumen.pub

These reactions are foundational in synthetic organic chemistry for creating libraries of compounds with potential biological activity. The presence of the methylcarbamate group on the acetoacetyl backbone provides an additional point for functionalization or can influence the properties of the final heterocyclic product.

Table 2: Examples of Heterocycle Synthesis from Acetoacetate-Type Building Blocks

| Reagent Class | Resulting Heterocycle | General Reaction Type |

|---|---|---|

| Hydrazine (or derivatives) | Pyrazole / Pyrazolone | Condensation / Cyclization |

| Urea (B33335) / Thiourea (B124793) | Dihydropyrimidinone | Biginelli Reaction (MCR) |

| Amidines | Pyrimidine | Condensation / Cyclization |

| Hydroxylamine | Isoxazole / Isoxazolone | Condensation / Cyclization dokumen.pub |

Precursors for the Synthesis of Advanced Organic Intermediates

Beyond direct use in heterocycle synthesis, this compound functions as a valuable precursor for creating more complex organic intermediates. The term "synthon" refers to a conceptual unit within a molecule that aids in planning a synthesis. The acetoacetyl group is a privileged synthon because of its predictable reactivity. dokumen.pub

Reactions can target either the active methylene (B1212753) group situated between the two carbonyls or the carbonyl groups themselves. For example, the active methylene can be readily alkylated or acylated after deprotonation with a suitable base. This allows for the introduction of new carbon-carbon bonds and the construction of more elaborate molecular skeletons. These new, more complex intermediates can then be carried forward in multi-step syntheses of natural products, pharmaceuticals, or functional materials.

Role in Multi-Component Reactions and Combinatorial Synthesis

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. mdpi.com This approach is prized for its atom economy, step economy, and its ability to rapidly generate large libraries of structurally diverse molecules, a key strategy in combinatorial chemistry and drug discovery. nih.govresearchgate.net

Compounds containing the β-keto ester functionality, such as the acetoacetyl group in this compound, are classic participants in some of the most well-known MCRs. mdpi.com

The Biginelli Reaction : A three-component reaction between an aldehyde, a β-keto ester (like ethyl acetoacetate), and urea or thiourea to produce dihydropyrimidinones.

The Hantzsch Dihydropyridine Synthesis : A four-component reaction that typically involves an aldehyde, ammonia, and two equivalents of a β-keto ester to form dihydropyridines. mdpi.com

The use of this compound or analogous structures in these reactions allows for the one-pot synthesis of complex, drug-like scaffolds, making it a valuable tool for generating chemical libraries for biological screening. researchgate.net

Design and Synthesis of Chemical Probes and Analytical Reagents

Chemical probes are small molecules designed to interact with specific biological targets, such as enzymes or receptors, to study their function. rjeid.com Carbamates are a well-established class of compounds used in the design of mechanism-based inhibitors and activity-based probes (ABPs), often targeting serine hydrolases. stanford.edu The carbamate moiety can act as a "warhead" that covalently modifies a key residue in the active site of an enzyme, leading to irreversible inhibition. stanford.edu

The structure of this compound offers potential as a scaffold for such probes. The carbamate portion could be tailored for covalent modification, while the acetoacetyl group provides a versatile handle for several purposes:

Tuning Selectivity : The acetoacetyl group can be chemically modified to introduce recognition elements that guide the probe to a specific biological target.

Attaching Reporters : A fluorescent dye or an affinity tag (like biotin) can be attached to the acetoacetyl moiety, allowing for visualization or isolation of the target protein.

Chelation : The 1,3-dicarbonyl system is an effective metal chelator, a property that can be exploited in the design of certain types of probes or sensors. eastman.com

Furthermore, in the field of analytical chemistry, compounds are often derivatized to improve their detection. The reactive nature of the acetoacetyl group makes it suitable for derivatization reactions prior to analysis by techniques like gas chromatography or HPLC. nih.govnih.gov

Contributions to Polymer Chemistry Beyond Traditional Polyurethane Monomers

While carbamates are the defining linkage in polyurethanes, the synthesis of these polymers traditionally involves the reaction of polyols with highly reactive and toxic isocyanates. kit-technology.de The acetoacetyl functionality present in this compound provides access to polymer chemistry that moves beyond this conventional route, particularly in the area of crosslinking thermoset coatings. eastman.com

Acetoacetyl groups can be incorporated into polymer backbones, for example, by the transesterification of a hydroxyl-containing polymer with ethyl acetoacetate (B1235776). eastman.com These acetoacetylated polymers can then be crosslinked through several novel, non-isocyanate mechanisms:

Reaction with Melamine Resins : The active methylene group of the acetoacetyl unit can react with melamine-formaldehyde resins, a common crosslinker in the coatings industry.

Enamine Formation : The acetoacetyl keto group reacts with primary or secondary amines to form stable enamines, providing a robust crosslinking mechanism at ambient or elevated temperatures.

Michael Addition : The activated methylene proton can be removed, and the resulting carbanion can act as a nucleophile in a Michael addition reaction with acrylic or other α,β-unsaturated carbonyl compounds. eastman.com

These alternative curing chemistries avoid the use of isocyanates and offer formulators greater versatility in designing coatings and materials with specific properties. eastman.com Research into non-isocyanate based polyurethanes (NIPUs) also explores routes like the polycondensation of dicarbamates with diols, representing another area where carbamate monomers contribute to polymer science beyond the traditional pathways. kit-technology.deacs.org

Table 3: Alternative Crosslinking Reactions for Acetoacetyl-Functional Polymers

| Crosslinking Agent / Mechanism | Reactive Site on Acetoacetyl Group | Resulting Linkage | Key Features |

|---|---|---|---|

| Melamine-Formaldehyde Resin | Active Methylene | C-C Bond | Utilizes conventional coatings technology. eastman.com |

| Diamines / Polyamines | Ketone Carbonyl | Enamine | Can occur at ambient temperature; isocyanate-free. eastman.com |

| Aldehydes (e.g., Formaldehyde) | Active Methylene | C-C Bond (Knoevenagel-type) | Ambient temperature curing potential. eastman.com |

| Michael Acceptors (e.g., Acrylates) | Active Methylene (as nucleophile) | C-C Bond | Forms stable carbon-carbon crosslinks. eastman.com |

| Metal Ions (e.g., Zn, Al, Zr) | Both Carbonyl Oxygens | Chelate | Can improve hardness and chemical resistance. eastman.com |

Mentioned Chemical Compounds

Future Research Directions

Development of Highly Efficient and Sustainable Synthetic Methodologies

The development of green and sustainable synthetic methods is a paramount goal in modern chemistry. For Ethyl acetoacetyl(methyl)carbamate, future research will likely focus on moving away from traditional methods that may involve hazardous reagents like phosgene (B1210022). researchgate.netgoogle.com Key areas of development include:

Phosgene-Free Routes: Investigating alternative carbonyl sources such as dimethyl carbonate (DMC) or urea (B33335) is a promising, environmentally benign approach. core.ac.ukmdpi.comrsc.org The reaction of an appropriate N-methyl amine with DMC or the alcoholysis of urea in the presence of ethanol (B145695) are established green routes to carbamates. google.commdpi.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product. This includes exploring catalytic cycles that minimize waste.

Renewable Feedstocks: Exploring the use of bio-based sources for the alcohol and amine components could significantly improve the sustainability profile of the synthesis.

Solvent Minimization: The use of solvent-free reaction conditions or employing greener solvents like supercritical CO2 can reduce the environmental impact. core.ac.ukresearchgate.net

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Yield

Catalysis is central to achieving high efficiency and selectivity in the synthesis of carbamates. Future work on this compound should explore a diverse range of catalytic systems.

Heterogeneous Catalysts: The use of solid catalysts, such as supported metal oxides (e.g., MgO/γ-Al₂O₃, TiO₂/SiO₂, ZnO-PbO), offers significant advantages in terms of easy separation from the reaction mixture, reusability, and potential for use in continuous flow systems. mdpi.comionike.comrsc.orgrhhz.net These catalysts have proven effective for the synthesis of other carbamates and carbonates. rsc.orgrhhz.net

Homogeneous Catalysis: While potentially more challenging to separate, homogeneous catalysts, including various metal complexes (e.g., Pd, Zn, Sn, Zr), can offer high activity and selectivity under mild reaction conditions. ionike.comgoogle.comorganic-chemistry.org Research could focus on developing catalysts that are highly active for the specific transformations required.

Biocatalysis: The use of enzymes (biocatalysts) could provide unparalleled selectivity under mild, aqueous conditions. Hydrolases have been identified as having potential for acyltransferase activity, enabling the amidation and carbamoylation of amines in water. researchgate.net

| Catalyst Type | Potential Advantages | Example Systems from Literature | Applicability to Target Synthesis |

|---|---|---|---|

| Heterogeneous (Metal Oxides) | Reusable, suitable for flow chemistry, high thermal stability. mdpi.comrsc.org | MgO/γ-Al₂O₃, TiO₂/SiO₂, Pb-Ni composite oxides. mdpi.comrsc.orgrsc.org | Ideal for large-scale, sustainable production via alcoholysis of urea or transesterification. |

| Homogeneous (Metal Complexes) | High activity and selectivity, mild reaction conditions. ionike.comorganic-chemistry.org | PdCl₂, Zinc salts, Zirconium(IV) catalysts. ionike.comgoogle.comorganic-chemistry.org | Useful for fine-tuning reaction conditions and exploring complex transformations. |

| Biocatalysts (Enzymes) | High enantioselectivity, operates in aqueous media, environmentally benign. researchgate.net | Hydrolases (e.g., EstCE1). researchgate.net | Potential for creating chiral analogues and ensuring green process conditions. |

Deeper Mechanistic Insights through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the reaction mechanism is crucial for optimizing synthetic protocols and controlling product outcomes.

Spectroscopic Analysis: Advanced spectroscopic techniques can provide real-time information on the reaction progress. In-situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify transient intermediates and determine reaction kinetics. nih.gov For the final product, techniques like Vibrational Circular Dichroism (VCD) could be used to study its conformational properties in solution. nih.gov

Mass Spectrometry: Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are essential for identifying and quantifying the desired product and any by-products, aiding in the optimization of reaction conditions for higher purity. ionike.comnih.gov

Computational Modeling: Density Functional Theory (DFT) calculations are a powerful tool for elucidating reaction pathways. researchgate.net They can be used to calculate the activation energies of different potential routes (e.g., C-alkylation vs. O-alkylation of the acetoacetate (B1235776) moiety), understand the role of the catalyst, and predict the stability of intermediates and products. researchgate.netresearchgate.net Such studies have been applied to understand the alkylation of the ethyl acetoacetate anion and the thermal decomposition of carbamates. researchgate.netresearchgate.net

| Technique | Specific Insight for this compound |

|---|---|

| In-situ IR/NMR Spectroscopy | Real-time monitoring of reactant consumption and product formation; identification of reaction intermediates. nih.gov |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of transition state energies, understanding catalyst-substrate interactions, and assessing thermodynamic vs. kinetic control. researchgate.netresearchgate.net |

| Vibrational Circular Dichroism (VCD) | Analysis of the conformational landscape and stereochemistry of the molecule in solution. nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Accurate quantification of product yield and purity; identification of by-products to optimize reaction selectivity. ionike.comnih.gov |

Expansion of Synthetic Scope to Access Diverse Analogues

The structural backbone of this compound offers multiple points for modification, allowing for the creation of a diverse library of analogues for screening in various applications.

Varying the Acetoacetyl Moiety: The ethyl ester of the acetoacetate group can be replaced with other alkyl or aryl groups through transesterification reactions with different alcohols. researchgate.net

Modifying the Carbamate (B1207046) Group: The N-methyl group could be substituted with other alkyl or aryl functionalities by starting with different primary amines. core.ac.ukgoogle.com Similarly, the ethyl ester portion of the carbamate could be altered by using different alcohols in the initial synthesis.

Broadening Substrate Scope: Research should systematically test the limits of the developed synthetic methodologies with a wide range of substituted amines, alcohols, and β-keto esters to establish the robustness and versatility of the process. organic-chemistry.orgorganic-chemistry.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and facile scalability. ltf-gmbh.comnih.govrsc.org

Continuous Production: Developing a continuous flow process for the synthesis of this compound would allow for safer, more efficient, and consistent production. nih.gov Flow reactors are particularly advantageous for handling potentially hazardous intermediates or exothermic reactions. ltf-gmbh.comnih.gov

Rapid Optimization: Automated flow platforms can rapidly screen a wide range of reaction conditions (temperature, pressure, catalyst, residence time) to quickly identify the optimal parameters for yield and purity.

Multi-step Synthesis: Flow modules can be connected in sequence to perform multi-step syntheses without isolating intermediates, streamlining the production of complex analogues. rsc.org This approach would be highly beneficial for building libraries based on the this compound scaffold.

Computational Design and Discovery of New Reactivity Modes

Computational chemistry is not only a tool for understanding existing reactions but also for predicting new ones.

Catalyst Design: Computational methods can be used to design new catalysts with enhanced activity and selectivity for the synthesis of this compound. This involves modeling the interaction between the substrate and the catalyst's active site to optimize binding and transition state stabilization. acs.orgnih.gov

Predicting Reactivity: DFT and other computational tools can be used to explore the reactivity of the title compound. For instance, modeling its behavior under various conditions (e.g., thermal, photochemical) could uncover novel, synthetically useful transformations or rearrangements. researchgate.netmdpi.com

Mechanism-Based Discovery: By computationally exploring the energy landscape of the molecule and its potential reaction partners, researchers can identify plausible, low-energy pathways to new products that might not be intuitively obvious. This approach could lead to the discovery of entirely new applications for this class of compounds.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying ethyl carbamate in alcoholic beverages, and how do their detection limits compare?

- Methodology : Ethyl carbamate analysis typically employs gas chromatography (GC) coupled with detectors such as nitrogen-phosphorus detection (NPD), electron capture detection (ECD), or mass spectrometry (MS). Sample preparation involves extraction with solvents like dichloromethane or ethyl acetate, often after dilution to reduce alcohol content. For example:

- Key Considerations : Capillary GC columns (e.g., DBWAX-30W) improve resolution, while solid-phase extraction (SPE) with C18 cartridges enhances sensitivity in HPLC methods with fluorescence detection .

Q. What are the primary metabolic pathways of ethyl carbamate in mammalian systems, and which enzymes are involved?

- Mechanism : Ethyl carbamate is primarily metabolized by cytochrome P450 enzyme CYP2E1 into vinyl carbamate epoxide, a carcinogenic intermediate. Competing pathways include hydrolysis to ethanol, carbon dioxide, and ammonia .

- Ethanol Interaction : Acute ethanol exposure inhibits CYP2E1, delaying ethyl carbamate clearance. Chronic ethanol intake induces CYP2E1, potentially increasing carcinogenicity .

Q. How has ethyl carbamate formation in fermented beverages been mitigated, and what regulatory limits exist?

- Mitigation Strategies : Industry efforts (e.g., optimizing fermentation temperatures, reducing urea/precursor levels) have decreased ethyl carbamate concentrations in wines and spirits by ~50% since 1988 .

- Regulatory Limits : Canada mandates maximum levels of 150 μg/L in sake and 30 μg/L in fruit brandies . The EU and FDA recommend monitoring via GC-MS with detection limits as low as 1 μg/L .

Advanced Research Questions

Q. How does co-administration of ethanol influence ethyl carbamate’s metabolic kinetics and carcinogenic potential?

- Contradictory Findings : While acute ethanol inhibits CYP2E1 (reducing carcinogen activation), chronic use upregulates CYP2E1, accelerating ethyl carbamate bioactivation. Rodent studies show conflicting carcinogenicity outcomes depending on ethanol exposure duration .

- Modeling Approaches : In vitro hepatocyte models with CYP2E1 inhibitors (e.g., disulfiram) can isolate metabolic pathways. Dose-response studies in transgenic mice (e.g., CYP2E1-humanized models) clarify interspecies differences .

Q. What methodological challenges arise in distinguishing ethyl carbamate from structural analogs, and how can chromatography parameters be optimized?

- Challenges : Co-elution with methyl carbamate or urethane derivatives in GC requires column polarity adjustments. For example, CP Wax 52 columns resolve ethyl carbamate from methyl carbamate in wine matrices .

- Optimization : Using deuterated internal standards (e.g., d5-ethyl carbamate) in GC-MS/MS improves specificity. Multidimensional GC (MDGC) coupled with NPD/ECD enhances sensitivity in complex spirits .

Q. What solvent interactions govern ethyl carbamate’s solubility, and how do these affect its stability in experimental systems?

- Solubility Data : Ethyl carbamate is highly soluble in water (1.48 g/mL at 25°C) and polar solvents like ethanol. Microsolvation studies reveal hydrogen bonding between its carbamate group and water molecules, stabilizing hydrated clusters .

- Stability Considerations : Degradation occurs at pH < 3 or > 9, forming ammonia and CO2. Buffered solutions (pH 6–8) are recommended for long-term storage .

Data Contradictions and Resolution

Q. Why do studies report conflicting carcinogenicity outcomes for ethyl carbamate in ethanol co-exposure models?

- Resolution : Discrepancies arise from dosing regimens. Acute ethanol (single-dose) suppresses CYP2E1, reducing carcinogen formation. Chronic ethanol (multi-week) induces CYP2E1, increasing bioactivation. Meta-analyses stratifying studies by ethanol exposure duration are critical .

Method Validation and Collaborative Studies

Q. How have collaborative trials improved the reproducibility of ethyl carbamate analysis?

- Case Study : A 1990 trial across 12 labs validated capillary GC methods for wine, achieving inter-lab RSD < 15% using tert-butyl carbamate as an internal standard .

- Best Practices : AOAC International protocols recommend spike-recovery tests (85–115% recovery) and participation in proficiency testing programs (e.g., FAPAS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.